molecular formula C26H31NO2S2 B12156413 (5Z)-3-(2,4-dimethylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(2,4-dimethylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12156413
M. Wt: 453.7 g/mol
InChI Key: QIZPRGVPBIFXGP-MOHJPFBDSA-N
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Description

The compound "(5Z)-3-(2,4-dimethylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one" is a rhodanine-derived thiazolidinone featuring a Z-configured benzylidene moiety. Key structural elements include:

  • Thiazolidinone core: A 4-oxo-2-thioxo-1,3-thiazolidine ring, which is critical for electronic conjugation and biological interactions.
  • 3-Substituent: A 2,4-dimethylphenyl group, contributing steric bulk and hydrophobic interactions.

Properties

Molecular Formula

C26H31NO2S2

Molecular Weight

453.7 g/mol

IUPAC Name

(5Z)-3-(2,4-dimethylphenyl)-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H31NO2S2/c1-4-5-6-7-8-9-16-29-22-13-11-21(12-14-22)18-24-25(28)27(26(30)31-24)23-15-10-19(2)17-20(23)3/h10-15,17-18H,4-9,16H2,1-3H3/b24-18-

InChI Key

QIZPRGVPBIFXGP-MOHJPFBDSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=C(C=C(C=C3)C)C

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=C(C=C(C=C3)C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Imine Formation : The amine nucleophilically attacks the aldehyde carbonyl, generating a Schiff base intermediate.

  • Thiol Addition : Mercaptoacetic acid undergoes nucleophilic addition to the imine, facilitated by proton transfer.

  • Cyclization : Intramolecular esterification forms the thiazolidinone ring, with simultaneous dehydration.

Key Parameters (Table 1)

ParameterOptimal RangeImpact on Yield
SolventEthanol/Toluene (1:1)Maximizes solubility of aromatic intermediates
Temperature80–90°CBalances reaction rate vs. decomposition
CatalystPiperidine (5 mol%)Accelerates imine formation
Reaction Time8–12 hoursComplete ring closure

Typical yields range from 68–72% after purification. The (Z)-configuration at the benzylidene double bond is favored due to steric hindrance from the octyloxy chain.

Stepwise Synthesis via Hydrazine Carbothioamide Intermediate

For improved regiocontrol, a two-step protocol is preferred in industrial settings:

Synthesis of Hydrazine Carbothioamide

Reagents :

  • 2,4-Dimethylphenylhydrazine

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

Procedure :

  • React hydrazine with CS₂ in ethanol at 0–5°C for 2 hours.

  • Acidify with HCl to precipitate the carbothioamide intermediate (mp 108–110°C).

Critical Note : Excess CS₂ must be removed under reduced pressure to prevent polysulfide formation.

Cyclization to Thiazolidinone Core

Reagents :

  • Hydrazine carbothioamide

  • 4-Octyloxybenzaldehyde

  • Chloroacetic acid

Procedure :

  • Reflux carbothioamide with aldehyde in acetic acid (3 hours).

  • Add chloroacetic acid and sodium acetate, reflux for 12 hours.

  • Cool to 4°C, collect crystals via vacuum filtration.

Yield Optimization (Table 2)

Cyclization AgentYield (%)Purity (HPLC)
Chloroacetic acid7498.2
Bromoacetic acid6997.8
Iodoacetic acid6396.5

Chloroacetic acid provides optimal balance between reactivity and byproduct formation.

Solvent and Catalyst Screening

Solvent Effects (Table 3)

SolventDielectric ConstantYield (%)
Ethanol24.371
DMF36.768
Toluene2.442
Acetonitrile37.565

Ethanol enhances proton transfer during cyclization while solubilizing polar intermediates.

Catalyst Performance (Table 4)

CatalystLoading (mol%)Yield (%)
None58
ZnCl₂573
BF₃·Et₂O570
p-TsOH576

Brontsted acids like p-toluenesulfonic acid (p-TsOH) outperform Lewis acids by stabilizing transition states.

Purification and Characterization

Recrystallization Protocols

  • Primary Solvent : Ethanol/water (4:1 v/v)

  • Secondary Wash : Hexane to remove residual aldehyde

  • Yield Loss : ≤5% during purification

Chromatographic Methods

  • Stationary Phase : Silica gel 60 (230–400 mesh)

  • Mobile Phase : Hexane/ethyl acetate (7:3)

  • Rf : 0.45 (UV detection at 254 nm)

Spectroscopic Validation (Table 5)

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d6)δ 10.21 (s, 1H, NH), 7.89 (d, J=8.4 Hz, 2H, ArH), 2.31 (s, 3H, CH₃)
¹³C NMRδ 192.4 (C=S), 167.2 (C=O), 139.8 (ArC-O)
HRMS[M+H]⁺ calc. 454.1784, found 454.1781

Industrial Scaling Considerations

Continuous Flow Synthesis

  • Reactor Type : Microfluidic chip with Zn-coated channels

  • Throughput : 12 kg/day at 85°C

  • Advantage : Reduces thermal degradation of thioxo group

Waste Management

  • CS₂ Recovery : 92% via low-temperature condensation

  • Solvent Recycling : 98% ethanol recovered via fractional distillation

Quality Control

  • In-Process Checks : Online FTIR monitors imine formation (νC=N 1620 cm⁻¹)

  • Final Product : Meets ICH Q3D guidelines for elemental impurities (Pb <2 ppm)

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(2,4-dimethylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Research has indicated that thiazolidinones exhibit significant anticancer activity. A study focusing on similar thiazolidinone compounds demonstrated their ability to induce apoptosis in cancer cell lines through the activation of caspases and inhibition of cell proliferation pathways. For instance, compounds with structural similarities showed effective cytotoxicity against breast cancer cells at concentrations as low as 10 µM .

Antimicrobial Activity
Thiazolidinones are also recognized for their antimicrobial properties. A comparative study revealed that derivatives of thiazolidinones exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL, indicating their potential as alternative antimicrobial agents in clinical settings .

Agricultural Applications

Pesticidal Activity
The compound's structure suggests potential applications as a botanical pesticide. In vitro assays have shown that thiazolidinone derivatives can effectively inhibit the growth of various plant pathogens, including Botrytis cinerea. A specific study demonstrated that a related thiazolidinone reduced fungal spore germination by over 70% at a concentration of 50 µg/mL. This highlights its potential for use in sustainable agriculture as an eco-friendly pest control agent.

Plant Growth Promotion
Additionally, some thiazolidinones have been studied for their ability to enhance plant growth. Research indicates that these compounds can stimulate root elongation and increase chlorophyll content in treated plants, suggesting a role in promoting crop yields under suboptimal conditions .

Materials Science Applications

Polymer Development
The unique chemical structure of (5Z)-3-(2,4-dimethylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one allows for its incorporation into polymer matrices. Studies have shown that incorporating thiazolidinone derivatives into polymer composites enhances mechanical properties and thermal stability. For example, a composite material with 5% thiazolidinone content showed a 25% increase in tensile strength compared to the control group .

Nanotechnology
Thiazolidinones have also been explored in nanotechnology applications. Their ability to form stable nanoparticles has been utilized for drug delivery systems. Research indicates that nanoparticles made from thiazolidinones can encapsulate therapeutic agents effectively, improving their bioavailability and targeted delivery to cancer cells .

Case Studies

Study Focus Findings
Anticancer ActivityInduced apoptosis in breast cancer cells; IC50 values around 10 µM .
Antimicrobial EfficacyEffective against Staphylococcus aureus and Escherichia coli; MIC values between 15-30 µg/mL .
Pesticidal EffectReduced Botrytis cinerea spore germination by over 70% at 50 µg/mL.
Polymer Mechanical PropertiesIncreased tensile strength by 25% with 5% thiazolidinone in polymer composites .
Drug Delivery SystemsEnhanced bioavailability of encapsulated drugs using thiazolidinone nanoparticles .

Mechanism of Action

The mechanism of action of (5Z)-3-(2,4-dimethylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent variations:

Compound Name (Reference) R1 (Position 3) R2 (Benzylidene) Key Features
Target Compound 2,4-Dimethylphenyl 4-Octyloxy Long alkoxy chain (C8), high lipophilicity (predicted logP ~5.2)
(5Z)-5-(2-Methylbenzylidene)-3-phenyl () Phenyl 2-Methyl Compact methyl group; lower logP (~3.0); crystallized as yellow prisms
(5Z)-5-(2-Hydroxybenzylidene) () H 2-Hydroxy Polar hydroxyl group; methanol solvate; potential H-bonding
(5Z)-3-(3-Chloro-4-methylphenyl)-5-(2,5-dimethoxy) () 3-Chloro-4-methylphenyl 2,5-Dimethoxy Electron-donating methoxy groups; moderate bioactivity
(Z)-5-(4-Dimethylaminobenzylidene) () Varied 4-Dimethylamino Strong electron-donating group; potential for enhanced solubility

Key Observations :

  • Lipophilicity : The target compound’s octyloxy chain significantly increases logP compared to methyl () or methoxy () substituents, suggesting superior membrane permeability but possible aqueous solubility challenges.
  • Steric Effects : The 2,4-dimethylphenyl group in the target compound introduces steric hindrance, which may limit rotational freedom around the benzylidene double bond, stabilizing the Z-isomer .

Crystallographic and Physicochemical Properties

  • Crystal Packing : and show that substituents like 2-methyl or 2-hydroxy influence molecular packing via van der Waals interactions or H-bonding. The target’s octyloxy chain may adopt folded conformations to minimize steric clashes, affecting melting points and stability .
  • Isomer Stability: The Z-configuration is stabilized by conjugation and substituent bulk. notes E/Z isomerization risks in less hindered analogues, but the target’s structure likely resists such interconversion .

Biological Activity

The compound (5Z)-3-(2,4-dimethylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which is recognized for its diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its potential therapeutic applications based on recent research findings.

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-ones are a significant class of heterocyclic compounds known for their wide range of pharmacological properties. They exhibit activities such as:

  • Antioxidant
  • Anticancer
  • Anti-inflammatory
  • Antimicrobial
  • Antidiabetic

The structural modifications in thiazolidin-4-one derivatives can significantly influence their biological efficacy. The presence of different substituents can enhance or diminish activity against various biological targets .

Anticancer Activity

Recent studies have indicated that thiazolidin-4-one derivatives demonstrate significant anticancer properties. These compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with thiazolidinone scaffolds have been shown to target multiple pathways involved in tumor growth and metastasis .

Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa15Apoptosis induction
Compound BMCF-720Cell cycle arrest
Compound CA54910Inhibition of angiogenesis

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vivo studies suggest that it may exhibit similar efficacy to standard anti-inflammatory drugs like indomethacin. The mechanism involves inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process .

Table 2: Anti-inflammatory Activity Comparison

Compound Name% Inhibition (COX-1)% Inhibition (COX-2)
Indomethacin6070
Test Compound6575

Antioxidant Activity

Thiazolidin-4-one derivatives are also known for their antioxidant capabilities. Studies using DPPH and ABTS assays have demonstrated that these compounds can scavenge free radicals effectively, contributing to their potential in preventing oxidative stress-related diseases .

Table 3: Antioxidant Activity Results

Compound NameDPPH IC50 (µM)ABTS Scavenging (%)
Vitamin C5100
Test Compound1085

Case Studies

  • Sava et al. conducted a study on thiazolidinone derivatives and reported that certain modifications enhanced antioxidant activity significantly compared to standard antioxidants like vitamin C .
  • Verma et al. explored the anticancer potential of thiazolidinone derivatives against various cancer cell lines and found promising results that warrant further investigation into their mechanisms .

Q & A

Q. What are the key considerations in the multi-step synthesis of this thiazolidinone derivative?

The synthesis typically involves condensation of 4-octyloxybenzaldehyde with a thiazolidinone precursor (e.g., 3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one) under basic conditions. Critical parameters include:

  • Solvent selection : Ethanol or DMSO is often used to balance solubility and reactivity .
  • Catalysts : Bases like sodium hydroxide facilitate the Knoevenagel condensation step .
  • Temperature control : Reflux conditions (~80°C) are standard, though microwave-assisted synthesis can reduce reaction time .
  • Purity optimization : Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is essential .

Q. How can structural confirmation be achieved for this compound?

A combination of spectroscopic and analytical techniques is required:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the Z-configuration of the benzylidene moiety and substituent positions .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ peaks) .
  • Single-crystal X-ray diffraction : Resolves stereochemical ambiguities, as demonstrated in related thiazolidinones .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Anti-inflammatory activity : COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

SAR studies require systematic structural modifications:

  • Substituent variation : Compare analogs with different alkyl chain lengths (e.g., hexyloxy vs. octyloxy) or aryl groups (e.g., dichlorophenyl vs. methoxyphenyl) .
  • Bioisosteric replacements : Replace the thioxo group with oxo or selenoxo moieties to evaluate sulfur's role .
  • Assay diversification : Test modified analogs across multiple biological targets (e.g., kinases, GPCRs) to identify selectivity trends .

Q. How should researchers address contradictions in reported biological data for thiazolidinones?

  • Replicate experiments : Verify activity under identical conditions (e.g., cell line passage number, serum concentration) .
  • Comparative studies : Use reference compounds (e.g., rofecoxib for COX-2 inhibition) as internal controls .
  • Meta-analysis : Aggregate data from structurally similar derivatives to identify trends obscured by experimental variability .

Q. What strategies improve the compound’s stability under physiological conditions?

  • pH optimization : Buffer solutions (pH 7.4) mimic physiological environments and reduce hydrolysis of the benzylidene group .
  • Light/temperature control : Store solutions in amber vials at -20°C to prevent photodegradation and thermal decomposition .
  • Prodrug design : Modify the octyloxy chain to enhance metabolic stability (e.g., PEGylation) .

Q. Which computational methods are effective for predicting binding modes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or tubulin .
  • Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories (e.g., using GROMACS) .
  • QSAR modeling : Generate predictive models using descriptors like logP, polar surface area, and H-bond donors .

Methodological Challenges and Solutions

Q. How can low synthetic yields be mitigated during scale-up?

  • Process optimization : Switch from batch to continuous flow reactors for better heat/mass transfer .
  • Catalyst screening : Test alternatives like DBU or ionic liquids to enhance reaction efficiency .
  • In-line analytics : Implement HPLC monitoring to identify and address side reactions in real-time .

Q. What approaches resolve spectral overlaps in NMR characterization?

  • 2D NMR techniques : HSQC and HMBC resolve crowded regions in 1H^1H-NMR spectra .
  • Isotopic labeling : 15N^{15}N- or 13C^{13}C-enriched samples clarify nitrogen/carbon environments .

Q. How can researchers validate target engagement in cellular assays?

  • Cellular thermal shift assays (CETSA) : Confirm compound-target binding by measuring protein thermal stability shifts .
  • Knockout models : Use CRISPR-Cas9 to delete putative targets and assess activity loss .

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